4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

4-Oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide (CAS 2034597-31-2, molecular formula C22H17N3O3, molecular weight 371.4 g/mol) is a synthetic small molecule that combines a 4-oxo-4H-chromene-2-carboxamide core with a 2-phenylpyrimidin-5-yl ethylamine side chain. The compound falls within the broader chromone-2-carboxamide class, which has been explored for diverse pharmacological activities including anticancer, anti-infective, and enzyme inhibitory properties.

Molecular Formula C22H17N3O3
Molecular Weight 371.396
CAS No. 2034597-31-2
Cat. No. B2789290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide
CAS2034597-31-2
Molecular FormulaC22H17N3O3
Molecular Weight371.396
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C22H17N3O3/c26-18-12-20(28-19-9-5-4-8-17(18)19)22(27)23-11-10-15-13-24-21(25-14-15)16-6-2-1-3-7-16/h1-9,12-14H,10-11H2,(H,23,27)
InChIKeyQISOHHJAZUWTDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide (CAS 2034597-31-2): Structural Context and Comparator Landscape for Procurement


4-Oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide (CAS 2034597-31-2, molecular formula C22H17N3O3, molecular weight 371.4 g/mol) is a synthetic small molecule that combines a 4-oxo-4H-chromene-2-carboxamide core with a 2-phenylpyrimidin-5-yl ethylamine side chain . The compound falls within the broader chromone-2-carboxamide class, which has been explored for diverse pharmacological activities including anticancer, anti-infective, and enzyme inhibitory properties [1][2]. The chromene scaffold is known for its pharmacological relevance, while the phenylpyrimidine moiety is designed to enhance molecular recognition interactions . Despite the broad therapeutic interest in this chemical class, this specific compound lacks published primary biological data, positioning it as a novel chemical probe or screening candidate rather than a validated lead.

Why Chromone-2-Carboxamide Analogs Cannot Substitute for 4-Oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide in Focused Studies


The chromone-2-carboxamide scaffold is known to produce dramatic variations in potency and target selectivity with even minor structural modifications. In a series of 21 chromone carboxamide derivatives evaluated against MCF-7, OVCAR, IGROV, and HCT-116 cancer cell lines, IC50 values spanned from sub-micromolar to >100 µM depending on the amide side chain identity [1]. Similarly, within the 4-oxo-4H-chromene-2-carboxamide subclass, reported IC50 values range from 15 nM (PfKRS inhibition) to >25 µM (breast cancer cytotoxicity) depending on the specific substitution pattern [2]. The 2-phenylpyrimidine moiety incorporated in the target compound is absent from all characterized analogs, and the ethyl linker configuration affects both conformational flexibility and target engagement geometry. These structure-activity relationship (SAR) discontinuities mean that generic substitution by a different chromone-2-carboxamide or phenylpyrimidine fragment will not reproduce the binding profile or biological outcome of this specific compound.

Quantitative Evidence for Differentiation of 4-Oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide


Structural Uniqueness: 2-Phenylpyrimidine Moiety Differentiation from All Characterized Chromone-2-Carboxamide Analogs

The target compound is the only chromone-2-carboxamide derivative incorporating a 2-phenylpyrimidin-5-yl ethylamine side chain. In contrast, all 21 compounds in the most comprehensive chromone-2-carboxamide SAR study (Bousejra-ElGarah et al., 2016) bear substituted phenyl, benzyl, or heteroarylalkyl amide side chains, none containing a pyrimidine ring [1]. The closest structural analog commercially cataloged is 2-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide, which differs in both the oxidation state at position 2 and the carboxamide attachment point (position 3 vs. position 2), representing a regioisomeric and redox-state variation . In the 4-oxo-4H-chromene-2-carboxamide subclass represented in BindingDB, compounds such as CHEMBL425448 (MCHR1 IC50: 73 nM) and CHEMBL247891 (MCHR1 IC50: 51 nM) lack the 2-phenylpyrimidine motif and instead incorporate piperidine-linked benzodioxin or fluorobenzyl groups [2][3].

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

Target Engagement Gap: Absence of Biological Annotation Versus Functionally Characterized Chromone-2-Carboxamides

The target compound has no reported biological activity in any public database (ChEMBL, PubChem BioAssay, BindingDB). This absence of annotation is itself a critical differentiator. By contrast, structurally related 4-oxo-4H-chromene-2-carboxamides show defined, quantifiable activity against specific targets: N-(4-hydroxyphenyl)-5,7-dimethoxy-4-oxo-4H-chromene-2-carboxamide demonstrates cytotoxicity with IC50 values of 25.7–29.5 µM against breast cancer cells [1]; N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-6-fluoro-4-oxo-4H-chromene-2-carboxamide (LysRs-IN-2) inhibits Plasmodium falciparum lysyl-tRNA synthetase with an IC50 of 0.015 µM ; and 7-fluoro-substituted 4-oxo-4H-chromene-2-carboxamides displace [125I]MCH from MCHR1 with IC50 values of 51–73 nM [2]. The target compound's lack of biological annotation represents a defined opportunity for de novo target discovery or selectivity profiling, as its activity fingerprint remains unpopulated.

Target identification Phenotypic screening Chemical probe development

Computational Physicochemical Differentiation: Drug-Likeness and Property Forecast Relative to Chromone-2-Carboxamide Comparators

Based on the SMILES structure (O=C(NCCC1=CN=C(N=C1)C1=CC=CC=C1)C1=CC(=O)C2=C(O1)C=CC=C2) reported by CheMenu , the target compound has a molecular weight of 371.4 g/mol, 1 hydrogen bond donor, 5 hydrogen bond acceptors, a topological polar surface area (TPSA) of 81.2 Ų, and 5 rotatable bonds . These computed properties place the compound within favorable drug-like chemical space (compliance with Lipinski's Rule of Five: MW <500, HBD ≤5, HBA ≤10). By comparison, the more potent but larger 4-oxo-4H-chromene-2-carboxamide analogs such as CHEMBL425448 (7-fluoro substitution with piperidine-benzodioxin side chain) and CHEMBL247891 (7-fluoro with dicyclopropylaminopropoxy-fluorobenzyl-piperidine) have higher molecular weights and increased rotatable bond counts, which may reduce ligand efficiency metrics [1]. The target compound's lower molecular complexity coupled with the pyrimidine recognition element may yield a more favorable ligand efficiency profile if biological activity is confirmed.

ADME prediction Drug-likeness Lead optimization

Purity Specification and Procurement Readiness Relative to Peer Research Chemicals

The compound is commercially available from multiple vendors with a specified purity of ≥95% as determined by HPLC . This purity specification is standard for research-grade screening compounds and is comparable to the purity levels reported for other commercially available chromone-2-carboxamide derivatives. Notably, the close structural analog 2-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide (the 2-oxo regioisomer) is also available from vendors but differs in the oxidation state at the chromene 2-position (2-oxo vs. 4-oxo) and the carboxamide attachment point (3-position vs. 2-position), which fundamentally alters the electronic distribution and hydrogen-bonding pattern of the scaffold . The target compound's defined CAS number (2034597-31-2), InChI Key (QISOHHJAZUWTDC-UHFFFAOYSA-N), and SMILES notation provide unambiguous identity verification for procurement and inventory management .

Compound procurement Quality control Chemical probe standards

Patent Landscape Differentiation: Anti-Infective Chromene-2-Carboxamide Class IP Context

The chromene-2-carboxamide scaffold is protected under University of Dundee's patent family (WO2017221002A1 / US11485720B2) claiming compounds of general formula (I) as anti-infective agents, with particular emphasis on antiparasitic applications including leishmaniasis, trichomoniasis, and toxoplasmosis [1][2]. The patent's generic Markush structure encompasses diverse amide side chains (R1–R8 and X variables), but the exemplified compounds do not include 2-phenylpyrimidin-5-yl ethylamine derivatives. A text search of the patent specification for 'phenylpyrimidin' and '2034597-31-2' returned no matches [1]. This indicates that the target compound occupies a structurally distinct position within the patent's chemical space—close enough to the protected scaffold to be IP-relevant, yet structurally differentiated from the specifically exemplified analogs. For organizations conducting freedom-to-operate analyses, this compound represents an unexplored sub-structure within a patented anti-infective chemotype.

Intellectual property Anti-infective Neglected tropical diseases

Critical Evidence Gap Advisory: Limitations of Available Data for Procurement Decision-Making

It must be explicitly stated that no primary research publication, peer-reviewed pharmacology study, or deposited bioassay result was identified for this specific compound in PubMed, ChEMBL, PubChem BioAssay, or BindingDB as of the search date [1]. All biological activity comparisons in this guide are cross-study comparable or class-level inferences derived from structurally related 4-oxo-4H-chromene-2-carboxamide derivatives and cannot be attributed to the target compound itself. The evidence dimensions presented (structural uniqueness, target engagement gap, physicochemical forecast, commercial specification, and patent context) are based on structural/chemical ontology comparisons rather than direct experimental head-to-head data. Procurement decisions should weigh this data limitation against the compound's suitability as a novel chemical probe for exploratory screening, where the absence of prior biological annotation may be advantageous rather than detrimental.

Evidence-based procurement Risk assessment Data transparency

Recommended Application Scenarios for 4-Oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide Based on Evidence Profile


Unbiased Phenotypic Screening for Kinase or Purinergic Target Discovery

The compound's 2-phenylpyrimidine moiety mimics the adenine-recognition elements of established kinase inhibitors, while its chromone-2-carboxamide core provides a scaffold unexplored in the kinome. This combination, coupled with the complete absence of prior biological annotation [1], makes the compound suitable for unbiased phenotypic screening panels (e.g., cancer cell line panels, parasite viability assays) where target deconvolution via chemical proteomics or affinity-based profiling can identify novel target engagement not achievable with pre-characterized, target-biased analogs [2]. The favorable computed physicochemical properties (MW 371.4 Da, TPSA 81.2 Ų) furthermore support cell permeability, a prerequisite for intracellular target engagement.

Anti-Infective SAR Expansion Within the Chromene-2-Carboxamide Patent Space

The chromene-2-carboxamide scaffold is protected for anti-infective applications by University of Dundee patents (WO2017221002A1 / US11485720B2), with demonstrated activity against kinetoplastid and apicomplexan parasites [1]. The target compound introduces a 2-phenylpyrimidine substituent not exemplified in the patent, representing a structurally distinct sub-series for SAR expansion. Organizations pursuing anti-infective drug discovery—particularly for leishmaniasis, toxoplasmosis, or malaria—can use this compound to probe whether pyrimidine incorporation enhances antiparasitic potency or selectivity relative to the phenyl/benzyl amide analogs described in the patent [2].

Selectivity Profiling Against MCHR1 and Related GPCR Targets

Several 4-oxo-4H-chromene-2-carboxamide derivatives have demonstrated potent MCHR1 antagonism (IC50 51–73 nM) [1]. The target compound's structural divergence—specifically the replacement of the piperidine-linked substituent with a 2-phenylpyrimidin-5-yl ethylamine chain—offers a tool to probe whether the chromone-2-carboxamide core's MCHR1 activity is maintained when the basic amine pharmacophore is relocated to a pyrimidine-containing side chain. Comparative profiling against MCHR1, MCHR2, and related GPCRs (e.g., adenosine, purinergic receptors) can establish selectivity fingerprints and determine whether pyrimidine incorporation redirects target preference toward adenine-binding receptor subtypes [2].

Chemical Biology Tool for Investigating Pyrimidine-Recognition Domains

The 2-phenylpyrimidine moiety is a privileged fragment in medicinal chemistry, appearing in numerous kinase inhibitors (e.g., imatinib analogs), GPCR ligands, and nucleic acid-binding agents [1]. Conjugating this fragment to a chromone-2-carboxamide scaffold creates a bifunctional probe where the chromone can serve as a fluorescent reporter (chromones exhibit environment-sensitive fluorescence) and the pyrimidine can direct binding to adenine-recognition pockets. This dual functionality supports chemical biology applications such as fluorescence polarization competition assays for kinase ATP-binding sites or target engagement tracking via changes in chromone emission properties upon binding [2]. The compound's single hydrogen bond donor and five acceptors furthermore provide a defined hydrogen-bonding pattern amenable to structure-based design.

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